N-Phenylbutanamidine

Description

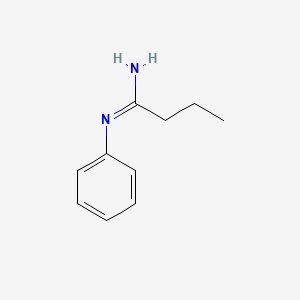

Structure

3D Structure

Properties

CAS No. |

163685-98-1 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.236 |

IUPAC Name |

N/'-phenylbutanimidamide |

InChI |

InChI=1S/C10H14N2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,11,12) |

InChI Key |

JFKYXTAPLYJLEC-UHFFFAOYSA-N |

SMILES |

CCCC(=NC1=CC=CC=C1)N |

Synonyms |

Butanimidamide, N-phenyl- |

Origin of Product |

United States |

Synthesis and Methodologies for N Phenylbutanamidine

Established Synthetic Routes

Traditional methods for synthesizing N-Phenylbutanamidine primarily rely on condensation reactions and, more recently, have been augmented by electrochemical approaches.

Condensation reactions represent a foundational approach to this compound synthesis, typically involving the combination of two molecules with the elimination of a smaller molecule, such as water. libretexts.org

A primary route involves the reaction of butyronitrile (B89842) with aniline (B41778). This direct addition is often challenging due to the low reactivity of nitriles. core.ac.uk To facilitate this transformation, activation of the nitrile group is necessary. The Pinner reaction is a classic and widely used method for this purpose. wikipedia.orgresearchgate.net In this reaction, the nitrile (butyronitrile) is first treated with an alcohol in the presence of an acid catalyst (like hydrogen chloride) to form an imido ester intermediate. wikipedia.orgresearchgate.net This intermediate is then reacted with aniline to yield the desired this compound. mdpi.comsciforum.net

Another condensation approach involves the reaction of amines with ortho-ethers, such as N,N'-dimethylformamide dimethylacetal (DMF-DMA), which can produce formamidine (B1211174) derivatives under solvent-free microwave irradiation. scielo.br While not a direct synthesis of this compound, this highlights a related condensation strategy. The direct reaction of an amine and a carboxylic acid to form an amide bond, a key feature in some related structures, is also a type of condensation reaction. libretexts.org

The following table summarizes typical conditions for related amidine synthesis via condensation reactions:

Table 1: Condensation Reaction Conditions for Amidine Synthesis| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Nitrile, Amine | Lewis acids, High Temperature | N-substituted amidine | core.ac.uk |

| Nitrile, Alcohol, Amine | HCl (Pinner Reaction) | N-substituted amidine | wikipedia.orgresearchgate.net |

| Amine, DMF-DMA | Microwave, Solvent-free | Formamidine | scielo.br |

| Aldehyde, Ketone, Active Hydrogen Compound | Basic Catalyst | α,β-unsaturated carbonyl | sigmaaldrich.com |

Electrochemical methods offer a modern alternative for synthesizing amidines, often proceeding under milder conditions than traditional methods. These techniques utilize electrical energy to drive chemical reactions, such as the oxidation of amines to form reactive intermediates. nih.gov

The electrochemical synthesis of N-sulfonyl amidines has been reported from aliphatic amines and sulfonyl azides. researchgate.netdntb.gov.ua This involves the direct imidation of aliphatic amines. While not a direct synthesis of this compound, the principles are applicable. The process involves the electrochemical oxidation of an amine to generate a reactive species that can then couple with a suitable partner. nih.gov The use of specific electrode materials, such as nickel foam or platinum, can be crucial for the efficiency of these reactions. nih.gov

Recent research has also explored the electrochemical multicomponent reaction of methanol, secondary amines, and sulfonamides to produce a variety of N-sulfonyl amidines. organic-chemistry.org These approaches are part of a broader trend in organic electrochemistry that seeks to provide more sustainable pathways to valuable chemical compounds. nih.gov

The quest for more efficient and versatile synthetic routes has led to the development of novel, often catalyst-based, methodologies. Transition metal catalysts, in particular, have been instrumental in advancing amidine synthesis. mdpi.com

Copper-catalyzed reactions have emerged as a sustainable option. One protocol describes the synthesis of N-substituted amidines from nitriles and amines using a copper(I) chloride (CuCl) catalyst in the presence of a base and a ligand, under an oxygen atmosphere. mdpi.com This method has been shown to produce various N-substituted amidines in good to excellent yields. mdpi.com Palladium catalysts are also effective, enabling the N-arylation of both aryl and alkyl amidines with a range of aryl halides and triflates. organic-chemistry.org

Organocatalysis, which uses small organic molecules as catalysts, is another growing area. For instance, N-acetylcysteine has been used to catalyze the reaction between benzonitrile (B105546) and ethylenediamine (B42938) to form cyclic amidines. nih.gov Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, such as the synthesis of disubstituted cyclic amidines from nitriles using an ethyl polyphosphate catalyst, with significantly reduced reaction times. scielo.br

The following table highlights some of these novel approaches:

Table 2: Novel Synthetic Methodologies for Amidines| Catalyst/Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Copper(I) chloride | Nitriles, Amines | Sustainable, uses O2 as oxidant | mdpi.com |

| Palladium catalyst | Amidines, Aryl halides/triflates | Excellent selectivity for monoarylation | organic-chemistry.org |

| N-acetylcysteine | Nitriles, Diamines | Organocatalytic, mild conditions | nih.gov |

| Microwave Irradiation | Nitriles, Amines | Rapid reaction times | scielo.br |

| Organolithium Reagents | Nitriles, Primary Amines | Air/moisture compatible in green solvents | rsc.org |

Synthetic Challenges and Optimization Strategies

Despite the various synthetic routes available, the preparation of this compound is not without its challenges. A primary obstacle in direct synthesis from nitriles and amines is the low reactivity of the nitrile group, especially those without electron-withdrawing substituents. core.ac.uk

Traditional acid-catalyzed methods like the Pinner reaction can suffer from low yields (often below 40%) and require harsh conditions, which may not be compatible with more complex molecules containing sensitive functional groups. core.ac.uk The formation of by-products is another significant challenge. For instance, in some amidine syntheses, side products like diethyl arylamides can be formed. semanticscholar.org

Optimization strategies focus on improving reaction efficiency, yield, and selectivity. beilstein-journals.org This involves a multi-faceted approach:

Catalyst Selection: The development of new catalysts is crucial. For example, moving from stoichiometric reagents to transition metal catalysts like copper and palladium has eliminated the need for harsh nitrile activation steps. mdpi.com

Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time is essential. High-throughput experimentation (HTE) platforms are increasingly used to rapidly screen a wide range of conditions to find the optimal set. beilstein-journals.org For example, reactions can be performed at room temperature in sustainable solvents like 2-MeTHF or CPME by using organolithium reagents. rsc.org

Minimizing By-products: Understanding the reaction mechanism can help in devising strategies to suppress side reactions. For example, in the condensation of primary amines with N,N-dimethylacetamide dimethyl acetal, the formation of an imidate ester by-product can be suppressed by adding excess dimethyl amine. organic-chemistry.org

The goal of optimization is often multi-objective, aiming to maximize yield and purity while minimizing cost and environmental impact. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and other chemical compounds. mygreenlab.org The focus is on developing methods that are more environmentally benign, safer, and more efficient in terms of resource utilization. acs.org

Key green chemistry principles applied to amidine synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic methods are often superior in this regard compared to stoichiometric ones.

Use of Safer Solvents and Auxiliaries: There is a significant effort to replace hazardous solvents like DMF and dichloromethane (B109758) with greener alternatives such as 2-MeTHF, CPME, or even performing reactions under solvent-free conditions. rsc.orgucl.ac.ukwhiterose.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org The use of highly reactive organolithium chemistry at room temperature is an example of this principle in action. rsc.org Microwave-assisted synthesis can also be more energy-efficient by reducing reaction times. scielo.br

Catalysis: The use of catalysts, whether they are transition metals, organocatalysts, or enzymes, is a cornerstone of green chemistry. mygreenlab.org They allow for more selective transformations under milder conditions, reducing waste and energy use. mdpi.comorganic-chemistry.org

Renewable Feedstocks: While not yet widely implemented for this compound specifically, the use of starting materials derived from renewable resources is a long-term goal of green chemistry. mdpi.com

An example of a greener approach is the NaOtBu-mediated direct amidation of unactivated esters, which proceeds under transition-metal-free and solvent-free conditions at room temperature. rsc.org Similarly, copper-catalyzed protocols using molecular oxygen as the oxidant represent a sustainable alternative to traditional methods. mdpi.com These developments indicate a clear trend towards more sustainable practices in the synthesis of this compound and related compounds.

Spectroscopic Characterization Techniques for N Phenylbutanamidine

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the molecular vibrations, which are directly related to the chemical bonds and functional groups within a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about these molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy operates on the principle that molecules absorb IR radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds savemyexams.comvscht.czualberta.ca. For a molecule to be IR active, its vibration must cause a change in its dipole moment savemyexams.com. IR spectroscopy is particularly sensitive to the presence of polar functional groups and is widely used for identifying functional groups within a molecule savemyexams.comvscht.cz.

For N-Phenylbutanamidine, the key functional groups to consider are the amidine group (–C(=NH)NH–) and the phenyl ring.

Amidine Group: The amidine functional group contains C=N and C-N double and single bonds, as well as N-H bonds.

The C=N stretching vibration is typically observed in the region of 1600-1650 cm⁻¹ wpmucdn.com.

The N-H stretching vibration in amines typically appears as a sharp band between 3300-3500 cm⁻¹ wpmucdn.comlibretexts.org. For secondary amines (like the N-phenyl part of the amidine), one N-H stretching band is expected.

N-H bending vibrations are also expected in the fingerprint region.

Phenyl Ring: The phenyl group will exhibit characteristic absorptions:

C-H stretching vibrations for aromatic rings are typically found in the range of 3000-3100 cm⁻¹ wpmucdn.comlibretexts.org.

C=C stretching vibrations within the aromatic ring usually appear as multiple bands between 1450-1650 cm⁻¹ wpmucdn.comlibretexts.org.

Out-of-plane C-H bending vibrations, indicative of the substitution pattern on the aromatic ring, are often observed in the 900-680 cm⁻¹ region wpmucdn.comlibretexts.org.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, like IR spectroscopy, probes molecular vibrations but relies on the inelastic scattering of light sepscience.compageplace.dentu.edu.tw. A vibration is Raman-active if it causes a change in the molecule's polarizability pageplace.dentu.edu.tw. Raman spectroscopy is often complementary to IR spectroscopy, as it is sensitive to vibrations that may be weak or absent in IR spectra, particularly symmetric stretching modes sepscience.compageplace.de.

For this compound, Raman spectroscopy would also reveal vibrations associated with the amidine group and the phenyl ring.

Amidine Group: Raman spectra would likely show characteristic bands for the C=N stretch and N-H stretching and bending modes. The exact frequencies might differ slightly from IR due to differences in selection rules.

Phenyl Ring: The C=C stretching vibrations of the phenyl ring are typically strong in Raman spectra. The characteristic ring breathing modes and C-H bending vibrations would also be observable.

Raman spectroscopy can be particularly useful for studying symmetric molecules or functional groups where IR activity might be limited sepscience.com.

Electronic Spectroscopy Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, investigates the electronic transitions within a molecule. Molecules absorb UV-Vis light when electrons are promoted from lower energy molecular orbitals (like HOMO) to higher energy molecular orbitals (like LUMO) bethunecollege.ac.inbspublications.netmsu.edu. This technique is most useful for compounds containing chromophores, which are groups of atoms with delocalized electrons, such as conjugated systems and aromatic rings bethunecollege.ac.inbspublications.netmsu.edu.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

This compound contains a phenyl ring, which is a chromophore. The phenyl ring itself has characteristic UV absorption bands due to π → π* electronic transitions msu.eduup.ac.za.

Phenyl Ring: Benzene, the simplest aromatic compound, shows absorption bands in the UV region, typically around 200-260 nm msu.eduup.ac.za. The presence of substituents on the phenyl ring, such as the amidine group, can influence these absorption maxima (λmax) and intensities (molar absorptivity, ε) through electronic effects (e.g., conjugation, inductive effects) bethunecollege.ac.inbspublications.netmsu.eduup.ac.za. The nitrogen atom of the amidine group, with its lone pair of electrons, could potentially extend conjugation with the phenyl ring, leading to a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

The UV-Vis spectrum of this compound would likely show absorption bands in the UV region, primarily attributed to the π → π* transitions of the phenyl ring, possibly modulated by the electronic influence of the amidine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon). It provides information about the number of different types of protons/carbons, their chemical environment (chemical shift), their neighboring protons/carbons (coupling constants), and their relative abundance.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) spectroscopy is highly informative for identifying the different types of hydrogen atoms in a molecule. The chemical shift (δ, measured in ppm) of a proton signal is influenced by its electronic environment, while the splitting pattern (multiplicity) of a signal reveals the number of adjacent, non-equivalent protons pdx.edu.

For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to:

Phenyl Protons: The aromatic protons of the phenyl ring would typically appear as a complex multiplet in the downfield region, generally between 7.0 and 7.5 ppm, depending on the substitution pattern and solvent pdx.educarlroth.comuniversite-paris-saclay.fr.

Amidine N-H Proton: The proton attached to the nitrogen atom of the amidine group (N-H) is often observed as a broad singlet, with its chemical shift being highly variable and dependent on solvent, concentration, and temperature, typically appearing between 5-10 ppm or even further downfield pdx.educarlroth.comuniversite-paris-saclay.frhmdb.ca. This proton may also undergo exchange with deuterated solvents (e.g., D₂O), causing its signal to disappear.

Aliphatic Protons: The butanamidine part of the molecule (CH₃CH₂CH₂–C(=NH)NH–) would contribute signals from the three methylene (B1212753) (–CH₂–) groups.

The methylene group adjacent to the amidine carbon (–C(=NH)–CH₂–) and the terminal methyl group (–CH₃) would have characteristic chemical shifts and splitting patterns, likely appearing in the upfield region (e.g., 1-3 ppm) pdx.edu. The exact shifts would depend on their proximity to the electron-withdrawing amidine nitrogen and the phenyl ring.

A typical ¹H NMR spectrum would allow for the assignment of these different proton environments, confirming the presence and connectivity of the phenyl ring and the aliphatic chain, as well as the amidine functionality.

Advanced Structural Elucidation and Conformational Analysis of N Phenylbutanamidine

Crystallographic Analysis of N-Phenylbutanamidine Structures

A typical crystallographic study would yield parameters such as:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) defining the basic repeating unit of the crystal lattice molsoft.com.

Space Group: A classification that describes the symmetry elements present in the crystal structure wikipedia.orgmolsoft.com.

Atomic Coordinates: The precise fractional coordinates of each atom within the unit cell.

Bond Lengths and Angles: Quantitative measurements of the distances between bonded atoms and the angles between bonds, providing insights into the molecule's electronic structure and bonding ajol.info.

Torsion Angles: Angles that describe the rotation around single bonds, crucial for understanding molecular shape and flexibility.

Unfortunately, specific crystallographic data, such as unit cell parameters, space group, or detailed bond metrics for this compound, could not be found in the available scientific literature.

Conformational Landscape and Isomerism Studies

Conformational analysis investigates the various spatial arrangements a molecule can adopt through rotation around single bonds, without breaking covalent bonds capes.gov.brlibretexts.org. These different arrangements are known as conformers, and they often possess different energy levels, with the lowest energy conformers being the most stable and prevalent. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, computational chemistry (e.g., Density Functional Theory - DFT), and X-ray crystallography can be employed to map out a molecule's conformational landscape capes.gov.brlibretexts.orgmdpi.com.

Isomerism, on the other hand, refers to molecules that share the same molecular formula but differ in their atomic arrangement. This includes constitutional isomers (different connectivity), configurational isomers (different spatial arrangement requiring bond breaking to interconvert, e.g., enantiomers), and conformational isomers (different spatial arrangements interconvertible by bond rotation) nih.gov. Amidines, like this compound, can potentially exhibit tautomerism, a type of constitutional isomerism involving the migration of a proton and a double bond shift, which can significantly influence their chemical properties and biological activity nih.gov.

While general principles of conformational analysis and isomerism are well-established libretexts.orgnih.gov, specific studies detailing the conformational landscape or isomerism of this compound were not identified in the literature search.

Intermolecular Interactions and Crystal Packing

Intermolecular interactions are the attractive or repulsive forces that exist between molecules. These forces, which include van der Waals forces (London dispersion forces, dipole-dipole interactions), hydrogen bonding, and π-π stacking, play a critical role in determining the physical properties of substances, such as melting point, boiling point, and solubility libretexts.orgkhanacademy.orglibretexts.orgbyjus.com.

Crystal packing refers to the specific arrangement of molecules within a crystal lattice, which is dictated by these intermolecular forces nih.govresearchgate.netmdpi.comnih.gov. Understanding crystal packing is vital for predicting and controlling material properties, including solid-state reactivity, optical characteristics, and mechanical behavior nih.govrsc.org. For instance, hydrogen bonding can lead to the formation of specific motifs like chains or layers, while π-π stacking between aromatic rings can influence charge transport properties in organic materials mdpi.comnih.govrsc.org.

No specific research detailing the intermolecular interactions or crystal packing motifs of this compound was found.

Reaction Mechanisms Involving N Phenylbutanamidine

Mechanism of N-Phenylbutanamidine Formation

While specific detailed mechanisms for the synthesis of this compound are not extensively documented in the provided literature, general methods for amidine formation provide insight. This compound is typically synthesized through the reaction of butyronitrile (B89842) with aniline (B41778) or a related phenylamine. A common synthetic route for N-aryl amidines involves the Pinner reaction or direct amination of nitriles.

A plausible mechanism for amidine formation from a nitrile and an amine, such as butyronitrile and aniline, can be generalized as follows:

Activation of the Nitrile: The nitrile group (R-C≡N) can be activated, often by protonation in acidic conditions or by coordination with a Lewis acid, to enhance the electrophilicity of the carbon atom.

Nucleophilic Attack: The amine (aniline, in this case) acts as a nucleophile, attacking the electrophilic carbon of the activated nitrile. This forms a transient intermediate, often an imino ether or a protonated imine.

Proton Transfer/Rearrangement: Subsequent proton transfers and potential elimination of a leaving group (if an imino ether intermediate is formed) lead to the final amidine structure. For example, if an imino ether hydrochloride is formed from the nitrile and HCl, it can react with aniline to yield the amidine hydrochloride.

A reported synthesis of this compound involved reacting butyronitrile with aniline, yielding the compound in 14% yield with a melting point of 66-67 °C. cdnsciencepub.com

Nucleophilic Reactivity and Substitution Mechanisms

The nitrogen atoms within the amidine functional group of this compound possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity allows this compound to participate in reactions where it acts as a nucleophile, attacking electrophilic centers. The mechanisms by which such substitutions occur are typically categorized as SN1 or SN2.

Mechanism:

Ionization: The leaving group departs from the substrate, forming a carbocation intermediate. This step is slow and endothermic.

Nucleophilic Attack: The nucleophile rapidly attacks the planar carbocation.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process. The nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The rate is dependent on the concentrations of both the substrate and the nucleophile: Rate = k[Substrate][Nucleophile].

Mechanism:

Concerted Attack and Displacement: The nucleophile attacks the electrophilic carbon atom, and the leaving group departs in a single, simultaneous step, proceeding through a pentacoordinate transition state.

Involvement of this compound: Similar to SN1, this compound's nucleophilic nitrogen atoms can engage in SN2 reactions. If this compound acts as the nucleophile, it would attack an electrophilic carbon atom bearing a leaving group. The reaction rate would be influenced by the concentration of both this compound and the substrate. SN2 reactions are favored by less sterically hindered substrates (e.g., primary or methyl halides) and strong nucleophiles. ucalgary.ca, lumenlearning.com, organic-chemistry.org, masterorganicchemistry.com, libretexts.org

Electrochemical Reaction Mechanisms of this compound

The electrochemical behavior of amidines, including N-aryl derivatives, has been investigated, revealing insights into their oxidation and reduction processes.

Studies on related N-aryl amidines indicate that preparative electrooxidations are often challenging. For N-phenylbenzamidine hydrochloride and N-phenylcyclohex-3-enecarboxamidine hydrochloride, preparative electrooxidations were reported to be unsuccessful due to rapid passivation of the anode. cdnsciencepub.com

However, cyclic voltammetry studies on N-phenylbenzamidine hydrochloride revealed oxidation peaks. An initial peak at approximately +0.75 V (vs. Ag/Ag+ 0.01 M) was attributed to the oxidation of the chloride anion. A second oxidation peak at around +1.78 V was assigned to the oxidation of the protonated amidine species, potentially leading to a dication. cdnsciencepub.com While direct data for this compound is limited, it is plausible that its phenyl group and amidine moiety could undergo oxidation, possibly involving the nitrogen atoms or the aromatic ring, under specific electrochemical conditions. However, the propensity for anode passivation suggests that controlled preparative oxidation might be difficult.

Electrochemical reduction studies on N-arylbenzamidines have shown observable reduction peaks. For instance, N-phenylbenzamidine exhibited a reduction peak at approximately -2.81 V (vs. Ag/Ag+ 0.01 M) at a vitreous carbon electrode. cdnsciencepub.com Related compounds, such as N-phenylbenzamidine hydrochloride, showed reduction peaks at -2.66 V and -2.87 V. cdnsciencepub.com

Given these findings for structurally similar compounds, this compound is expected to undergo electrochemical reduction, likely at potentials in a similar range. The C=N double bond within the amidine group is a common site for cathodic reduction.

Kinetic Studies and Rate Law Determination

Chemical kinetics is the branch of chemistry concerned with the rates and mechanisms of chemical reactions tamu.edu, libretexts.org. A fundamental aspect of understanding reaction mechanisms is the determination of the rate law, which quantitatively describes how the rate of a reaction depends on the concentrations of reactants yorku.ca, chemistry.coach. The general form of a rate law is expressed as:

Rate = k[A]^m[B]^n

where:

Rate is the speed of the reaction.

k is the rate constant, a proportionality factor that is temperature-dependent libretexts.org, chemistry.coach.

[A] and [B] represent the molar concentrations of reactants.

Methods for Rate Law Determination: The determination of rate laws relies on experimental data. Common methodologies include the "method of initial rates" and the use of "pseudo-first order conditions" yorku.ca, amazonaws.com, chemistry.coach.

Method of Initial Rates: This approach involves conducting a series of experiments where the initial concentrations of reactants are systematically varied, and the initial reaction rate is measured for each condition yorku.ca, pressbooks.pub, tamu.edu, chemistry.coach. By comparing the changes in reaction rate to the corresponding changes in reactant concentrations, the order of each reactant (m and n) can be deduced yorku.ca, pressbooks.pub, tamu.edu, chemistry.coach. Once the orders are established, the rate constant k can be calculated by substituting the determined orders and the experimental concentration and rate values into the rate law yorku.ca, pressbooks.pub, chemistry.coach.

Pseudo-First Order Conditions: This method simplifies kinetic analysis by ensuring that one or more reactants are present in a large molar excess compared to others. This excess ensures that their concentrations remain virtually constant throughout the reaction, effectively reducing the reaction order with respect to these excess reactants to zero in the observed rate. This allows the rate dependence on the limiting reactant to be studied as if it were a first-order reaction amazonaws.com. The observed rate constant (k_obs) in such experiments is related to the true rate constant (k) and the concentrations of the excess reactants.

Conceptual Data Table for Kinetic Studies: A typical data table used for determining rate laws would present the experimental conditions and the resulting initial rates.

| Experiment | [Reactant A] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | CA1 | CB1 | Rate1 |

| 2 | CA2 | CB2 | Rate2 |

| 3 | CA3 | CB3 | Rate3 |

From such data, one would analyze the ratios of rates and concentrations to determine the reaction orders (m and n), and subsequently calculate the rate constant (k) yorku.ca, pressbooks.pub, chemistry.coach.

Specific Findings for this compound: The comprehensive review of available literature did not yield specific kinetic studies or experimentally determined rate laws for reactions involving this compound. Consequently, no detailed research findings or data tables specific to the kinetics of this compound could be generated from the retrieved information.

Identification and Characterization of Reaction Intermediates

Nature and Importance of Reaction Intermediates: The identification and characterization of reactive intermediates are paramount for developing a detailed molecular-level understanding of chemical reaction mechanisms wustl.edu, nih.gov, wikipedia.org, nih.gov, rsc.org. Their transient nature and low concentrations often present significant challenges for direct observation and analysis wustl.edu, nih.gov, wikipedia.org, rsc.org.

Techniques for Intermediate Characterization: A variety of advanced analytical techniques are employed to detect, identify, and characterize reaction intermediates:

Mass Spectrometry (MS): MS techniques, including fragmentation analysis and ion spectroscopy, are vital for detecting and characterizing short-lived ionic intermediates nih.gov, wustl.edu, rsc.org.

Spectroscopic Methods: High-resolution spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Photoemission Tomography provide detailed structural and chemical information about intermediates, allowing for their unambiguous assignment wustl.edu, rsc.org, nih.gov, rsc.org.

Trapping and Stabilization: In some instances, intermediates can be stabilized or "trapped" through specific chemical reactions or by employing techniques like matrix isolation at low temperatures, enabling their subsequent analysis wikipedia.org.

Kinetic Analysis: Indirect evidence for the existence of intermediates can be gained by studying how reaction rates change under varying conditions, as described in kinetic studies tamu.edu, wikipedia.org.

Conceptual Data Table for Intermediate Characterization: Data compiled for the characterization of reaction intermediates typically includes the identified species, their proposed structures, and supporting spectroscopic or analytical data.

| Intermediate Species | Proposed Structure | Key Spectroscopic Data (e.g., IR, NMR, MS fragments) | Proposed Role in Mechanism |

| [Intermediate A] | [Chemical Formula] | [Characteristic spectral peaks/shifts/mass-to-charge ratios] | [e.g., Nucleophilic species, Electrophilic species, Radical] |

| [Intermediate B] | [Chemical Formula] | [Characteristic spectral peaks/shifts/mass-to-charge ratios] | [e.g., Precursor to rate-determining step, Product of a reversible step] |

Such data tables would synthesize findings from various analytical methods to elucidate the identity and function of intermediates within a reaction pathway.

Specific Findings for this compound: The literature search did not reveal any specific reports detailing the identification or characterization of reaction intermediates associated with this compound. Therefore, no detailed research findings or data tables pertaining to intermediates of this compound could be compiled from the retrieved information.

Compound Table:

this compound

Unfortunately, the executed searches did not yield any specific research findings or data pertaining to the chemical compound "this compound" within the domains of computational chemistry and theoretical studies, such as Density Functional Theory (DFT) calculations, Ab Initio methods, molecular mechanics, molecular dynamics simulations, or thermodynamic parameter calculations.

Without specific scientific literature or data related to this compound for these computational techniques, it is not possible to generate the detailed, informative, and scientifically accurate content required for the article, including the creation of data tables. Therefore, the article focusing solely on the computational chemistry and theoretical studies of this compound cannot be produced based on the available search results.

Computational Chemistry and Theoretical Studies of N Phenylbutanamidine

Thermodynamic Parameters and Energy Landscapes

Reaction Barrier and Transition State Analysis

Understanding the energetics of chemical transformations is paramount in predicting reaction feasibility and kinetics. Computational methods, particularly Density Functional Theory (DFT), are extensively employed to map potential energy surfaces and identify transition states (TSs) for reactions involving N-Phenylbutanamidine or similar amidine structures. These studies aim to quantify the activation energy, a key parameter that dictates the rate of a reaction at a given temperature mit.edumdpi.comarxiv.org.

The analysis of reaction barriers and transition states for this compound would typically involve:

Transition State (TS) Identification : Locating saddle points on the potential energy surface that represent the highest energy point along a reaction pathway between reactants and products mit.eduarxiv.org.

Energy Barrier Calculation : Determining the energy difference between the transition state and the reactants, which is the activation energy (Ea) arxiv.orgnih.govresearchgate.net. This value is crucial for predicting reaction rates using theories like Transition State Theory (TST) or the Eyring equation researchgate.net.

Reaction Mechanism Elucidation : Analyzing the geometry and electronic structure of the TS can provide insights into the bond-making and bond-breaking processes, thereby clarifying the reaction mechanism acs.orgresearchgate.netresearchgate.net. For instance, studies on amidine reactions with heterocycles have revealed stepwise addition/elimination/cyclization pathways over concerted Diels-Alder mechanisms, with the rate-determining step often being the initial nucleophilic attack acs.org.

While specific data for this compound is not detailed here, general studies on amidines suggest that factors like hydrogen bonding and electronic effects significantly influence transition state stability and reaction barriers rsc.orgdur.ac.uk. The development of machine-learning models is also accelerating the prediction of transition states and energy barriers, offering faster alternatives to traditional quantum chemical calculations mit.eduarxiv.orgchemrxiv.org.

Vibrational Frequency Calculations and Spectroscopic Predictions

Vibrational frequency calculations are a cornerstone of computational chemistry for predicting the spectroscopic properties of molecules, such as Infrared (IR) and Raman spectra. These calculations provide detailed information about molecular structure and bonding nih.govmdpi.comscm.comrsc.org.

For this compound, vibrational frequency calculations would typically involve:

Harmonic Approximation : Calculating the second derivative of the potential energy with respect to atomic coordinates (Hessian matrix) at the optimized geometry. Diagonalizing this matrix yields vibrational frequencies nih.govmdpi.com. These frequencies are often compared to experimental IR and Raman spectra to confirm the identity and purity of the compound and to validate the computational model mdpi.comrsc.org.

Anharmonicity Corrections : While harmonic approximations are computationally efficient, they can sometimes lead to inaccuracies, especially for larger amplitude vibrations. Anharmonic corrections can be applied to improve the accuracy of predicted frequencies, though they are computationally more demanding mdpi.com.

Spectroscopic Property Prediction : The calculated vibrational modes, along with their IR intensities and Raman activities, allow for the prediction of IR and Raman spectra. These predicted spectra serve as a fingerprint for the molecule, aiding in its characterization and comparison with experimental data nih.govmdpi.comscm.comrsc.org. For example, studies on other molecules have shown that DFT calculations, particularly using functionals like PBE, can accurately predict vibrational spectra mdpi.comrsc.org.

The analysis of vibrational frequencies can also provide insights into the stability of molecular structures and intermediates, as positive frequencies indicate a true minimum on the potential energy surface, while imaginary frequencies signal a transition state or a saddle point nih.govmdpi.com.

Molecular Descriptors and Quantitative Structure-Property Relationship (QSPR) Studies

Molecular descriptors are numerical representations of molecular properties that can be used to establish quantitative relationships between a molecule's structure and its physical, chemical, or biological properties. Quantitative Structure-Property Relationship (QSPR) studies leverage these descriptors to build predictive models hufocw.orgwu.ac.thresearchgate.netnih.govresearchgate.net.

For this compound, QSPR studies could aim to predict various properties, such as:

Physicochemical Properties : Descriptors like LogP (lipophilicity), polar surface area, molecular volume, and electronic properties (e.g., dipole moment, HOMO/LUMO energies) can be calculated hufocw.orgwu.ac.thresearchgate.net. These descriptors can then be correlated with properties such as solubility, boiling point, or chromatographic retention times.

Reactivity and Biological Activity : By analyzing a series of related compounds, QSPR models can identify structural features that influence reactivity or biological activity. For example, studies on other chemical classes have found correlations between specific molecular descriptors (e.g., Kier Chi indices, shape descriptors, topological indices) and activity hufocw.orgwu.ac.thresearchgate.net.

Model Development : These studies typically involve generating a large set of molecular descriptors, followed by statistical analysis (e.g., Multiple Linear Regression, Partial Least Squares) to identify the most relevant descriptors and build a predictive model hufocw.orgwu.ac.thresearchgate.netresearchgate.net. The accuracy of QSPR models is validated using internal and external datasets nih.govresearchgate.net.

The application of QSPR allows for the in silico prediction of properties, potentially reducing the need for extensive experimental synthesis and testing, thereby saving time and resources hufocw.org.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling, particularly using DFT, is instrumental in elucidating the detailed step-by-step pathways and mechanisms of chemical reactions. This approach allows researchers to visualize and analyze the transformation of reactants into products, including the identification of intermediates and transition states acs.orgresearchgate.netresearchgate.netrsc.orgacs.orgdiva-portal.org.

For this compound, computational modeling of reaction pathways could involve:

Potential Energy Surface (PES) Exploration : Mapping the PES helps to identify all possible reaction routes, including those that may not be experimentally accessible or obvious mdpi.comdiva-portal.org.

Mechanism Elucidation : By simulating the entire reaction coordinate, computational studies can reveal whether a reaction proceeds through a concerted mechanism (all bonds breaking and forming simultaneously) or a stepwise mechanism (involving discrete intermediates) acs.orgacs.org. For instance, the reaction of amidines with certain heterocycles has been shown to proceed via a stepwise addition/N2 elimination/cyclization pathway rather than a concerted Diels-Alder mechanism acs.org.

Catalysis Studies : Computational modeling is crucial for understanding how catalysts influence reaction pathways, often by lowering activation barriers. For example, studies on amide hydrogenation by bifunctional catalysts explore various steps like C=O hydrogenation and C-N protonolysis researchgate.net. Similarly, the role of carboxylic acids in catalyzing amide bond formation has been computationally investigated, highlighting bifunctional catalytic effects rsc.orgdur.ac.uk.

Solvent Effects : The influence of solvent molecules on reaction pathways and barriers can also be modeled, as solvents can participate in reactions or stabilize transition states acs.org.

The accuracy of these computational models relies on the choice of theoretical methods and basis sets, with DFT being a widely adopted approach acs.orgrsc.orgmpg.descielo.br. Advanced techniques like machine learning are also being integrated to accelerate the identification and simplification of complex reaction pathways mit.eduresearchgate.netchemrxiv.org.

Derivatization Strategies and Applications of N Phenylbutanamidine

Synthesis of N-Phenylbutanamidine Derivatives

The synthesis of this compound derivatives typically involves reactions that form the amidine linkage or modify the existing phenyl and butyl moieties. While specific, widely published synthetic routes for this compound derivatives are not extensively detailed in the accessible literature, general principles of amidine synthesis can be applied. These often involve the reaction of nitriles with amines or the condensation of carboxylic acid derivatives with amines, followed by further transformations. For instance, related N-phenylamide and N-phenylbenzamide derivatives have been synthesized through multi-component reactions or condensation strategies, offering insights into potential methodologies nih.govmdpi.comnih.gov. The introduction of various substituents onto the phenyl ring or modifications to the butyl chain can lead to a diverse array of derivatives with tailored properties.

Chemical Derivatization for Enhanced Analytical Characteristics

Derivatization plays a crucial role in improving the analytical performance of compounds that may otherwise present challenges in separation or detection. For this compound, derivatization can optimize its suitability for techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Chromatographic Performance Optimization

Compounds with low volatility, poor thermal stability, or complex matrices can benefit significantly from derivatization to improve their chromatographic behavior. Derivatization can enhance separation efficiency, reduce peak tailing, and decrease analysis time.

Increased Volatility and Thermal Stability: For GC analysis, compounds that are not sufficiently volatile or stable at elevated temperatures can be converted into more amenable forms. Silylation, employing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with trimethylchlorosilane (TMCS), is a common method. This process introduces trimethylsilyl (B98337) (TMS) groups, which increase volatility and thermal stability, making the derivatives more amenable to GC separation sigmaaldrich.comresearchgate.netjfda-online.com. Other derivatization strategies, such as acylation with reagents like trifluoroacetic anhydride, can also improve volatility and thermal stability jfda-online.com.

Enhanced Selectivity and Resolution: Derivatization can introduce functional groups that alter the polarity or specific interactions of the analyte with the stationary phase, thereby improving chromatographic selectivity and resolution. Strategies like Stationary-Phase Optimized Selectivity (SOS-LC) involve coupling column segments with different stationary phases to rationally design optimal separation conditions chromatographyonline.com. General optimization of chromatographic parameters, including mobile phase composition, gradient programming, column temperature, and flow rate, are critical for achieving the best separation of derivatized analytes numberanalytics.comdrawellanalytical.com.

Spectroscopic Detectability Improvement

Derivatization can also be employed to enhance the detectability of analytes using spectroscopic techniques, particularly Mass Spectrometry (MS) and UV-Vis spectroscopy.

Mass Spectrometry (MS): Derivatization for MS aims to improve ionization efficiency, introduce specific mass shifts for easier identification, or enhance fragmentation patterns for structural elucidation. Introducing electrophoric groups, for example, can facilitate negative ion analysis spectroscopyonline.com. Silylation, as mentioned for GC, also aids MS detection by increasing volatility and influencing fragmentation, leading to more robust spectra sigmaaldrich.comjfda-online.com. The choice of derivatization reagent can be tailored to introduce specific moieties that enhance ionization in techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) spectroscopyonline.com.

UV-Vis Spectroscopy: Derivatization can introduce or enhance chromophoric groups within the molecule, leading to a stronger absorbance in the UV-Vis region. This can significantly improve the sensitivity and detection limits for analytes that have weak or no native UV absorbance. For instance, derivatization of carbonyl compounds with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) introduces a strongly UV-absorbing moiety mdpi.com.

Synthetic Utility of this compound Derivatives as Intermediates

This compound derivatives can serve as valuable intermediates and building blocks in the synthesis of more complex organic molecules. The presence of the amidine group, the phenyl ring, and the butyl chain offers multiple sites for further chemical modification.

Derivatives can be designed to incorporate specific functionalities that facilitate subsequent reactions, such as coupling reactions, cyclizations, or the introduction of pharmacologically active groups. For example, propargyl derivatives, which are structurally distinct but serve as a paradigm for versatile intermediates, are widely used in synthesis due to the reactivity of the alkyne moiety nih.gov. Similarly, this compound derivatives can be envisioned as precursors for pharmaceuticals and agrochemicals, leveraging the inherent biological activity often associated with amidine and aniline (B41778) structures smolecule.com. The ability to systematically modify these derivatives allows for the creation of compound libraries for drug discovery or the development of novel materials.

Role of N Phenylbutanamidine in Broader Organic Synthesis

N-Phenylbutanamidine as a Precursor for Heterocyclic Compound Synthesis

Research indicates that derivatives of this compound possess properties applicable to heterocyclic compound synthesis. Specifically, certain compounds incorporating the phenylbutanamidine structure have been identified as potentially useful "electron-deficient compounds in heterocyclic synthesis". This suggests that the core structure, or modifications thereof, can serve as building blocks or reactive intermediates in the construction of cyclic organic molecules containing atoms other than carbon within their rings. However, direct research detailing this compound itself as a precursor in specific heterocyclic synthesis pathways was not identified in the performed searches.

Participation in Carbon-Nitrogen Bond Forming Reactions

Searches conducted to identify the participation of this compound in carbon-nitrogen (C-N) bond forming reactions did not yield specific documented examples or research findings. Therefore, its direct role or application in processes such as amination, imine formation, or other C-N bond constructions cannot be detailed based on the available information.

Application in Multi-Component Reactions (MCRs)

No specific applications or research findings detailing the use of this compound in multi-component reactions (MCRs) were identified through the executed searches. Consequently, its role as a component in MCRs for synthesizing complex molecules in a single step remains undocumented in the scope of this review.

This compound as a Ligand or Reagent in Organic Transformations

The performed searches did not provide any specific information regarding this compound's function as a ligand in transition metal catalysis or as a reagent in other organic transformations. Therefore, its application in facilitating or participating in catalytic cycles or stoichiometric chemical reactions cannot be elaborated upon.

Catalytic and Sensor Applications of N Phenylbutanamidine and Its Derivatives

N-Phenylbutanamidine Derivatives as Ionophores in Chemical Sensors

The development of chemical sensors for the selective detection of ions is a significant area of research. Ionophores are crucial components of these sensors, responsible for selectively binding to target ions. The unique structural and electronic properties of this compound derivatives make them promising candidates for use as ionophores.

Design Principles for Selective Sensors

The design of selective sensors based on this compound derivatives would be guided by several key principles aimed at optimizing the interaction between the ionophore and the target analyte. These principles include:

Cavity Size and Shape: The spatial arrangement of the this compound molecule can be tailored to create a binding cavity that is complementary in size and shape to the target ion. This steric matching is a fundamental aspect of achieving high selectivity.

Electronic Effects: The electron-donating nature of the nitrogen atoms in the amidine group can be modulated by introducing various substituents on the phenyl ring or the butyl chain. Electron-donating groups would enhance the Lewis basicity of the nitrogen atoms, favoring coordination with metal cations. Conversely, electron-withdrawing groups could be employed to tune the sensor for different types of analytes.

Preorganization: The design can incorporate structural features that preorganize the binding sites of the amidine group into a conformation that is ready for ion binding. This reduces the entropic penalty of complexation and leads to higher stability constants with the target ion.

Hypothetical Selectivity of this compound-Based Ionophores

| Target Ion | Potential Interacting Moiety | Design Consideration |

| Metal Cations (e.g., Cu²⁺, Pb²⁺) | Amidine Nitrogen Atoms | Introduction of additional donor atoms (e.g., ether, thioether) on the butyl or phenyl group to create a multidentate chelating environment. |

| Anions (e.g., Cl⁻, Br⁻) | N-H groups (if present in derivatives) | Incorporation of urea (B33335) or thiourea (B124793) functionalities to facilitate hydrogen bonding interactions with anions. |

Response Characteristics and Detection Mechanisms

The response of a chemical sensor incorporating an this compound-based ionophore would depend on the specific transduction mechanism employed. Common mechanisms include potentiometric, optical, and conductometric methods.

In a potentiometric sensor, the selective binding of the target ion by the this compound derivative at the membrane-solution interface would generate a potential difference that is proportional to the logarithm of the analyte's activity, in accordance with the Nernst equation. The sensitivity of such a sensor is determined by the slope of the calibration curve, which is ideally 59.2/z mV per decade of activity change for an ion with charge z.

The detection mechanism involves the formation of a host-guest complex between the ionophore and the target ion. The stability and selectivity of this complex are the primary determinants of the sensor's performance. The interaction is typically a combination of electrostatic forces, coordination bonds, and in some cases, hydrogen bonding.

Illustrative Response Characteristics of a Hypothetical this compound-Based Sensor

| Parameter | Hypothetical Value |

| Linear Range | 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ M |

| Lower Detection Limit | 5.0 x 10⁻⁷ M |

| Response Time | < 30 seconds |

| pH Range | 4.0 - 9.0 |

| Selectivity Coefficients (log Kpot) | High for target ion, low for interfering ions |

Catalytic Roles of this compound in Organic Reactions

The amidine functional group is known to participate in various catalytic processes, either as an organocatalyst or as a ligand for a metal center. This compound, with its combination of a basic amidine core and tunable N-aryl and alkyl substituents, presents opportunities for diverse catalytic applications.

Organocatalysis Involving this compound

As an organocatalyst, this compound can function as a Brønsted base or, upon protonation, as a Brønsted acid. Its basicity is a key feature that can be exploited in a variety of organic transformations.

Base Catalysis: this compound can be used to deprotonate weakly acidic C-H, O-H, or N-H bonds, thereby generating nucleophilic species. This can be applied to reactions such as aldol (B89426) condensations, Michael additions, and esterifications. The steric bulk provided by the phenyl and butyl groups can influence the stereoselectivity of these reactions.

Hydrogen Bonding Catalysis: The protonated form of this compound, the amidinium ion, can act as a hydrogen bond donor. This allows it to activate electrophiles by coordinating to carbonyl oxygens or other Lewis basic sites, facilitating nucleophilic attack. This mode of catalysis is relevant in reactions like Diels-Alder cycloadditions and Friedel-Crafts acylations.

This compound as a Ligand in Metal-Catalyzed Processes

The nitrogen atoms of the amidine group in this compound can coordinate to transition metals, forming stable metal complexes. These complexes can exhibit catalytic activity in a range of important organic reactions.

Coordination Chemistry: this compound can act as a monodentate or a bridging ligand. The N-phenyl group can be functionalized to introduce additional donor atoms, creating bidentate or tridentate ligands. This versatility in coordination allows for the fine-tuning of the electronic and steric properties of the metal center.

Catalytic Applications: Metal complexes of this compound could potentially catalyze reactions such as:

Cross-Coupling Reactions: Palladium or nickel complexes could be active in Suzuki, Heck, and Sonogashira couplings, where the amidine ligand can stabilize the active metal species and influence the reaction's efficiency and selectivity.

Hydrogenation and Transfer Hydrogenation: Ruthenium or iridium complexes bearing this compound ligands could be effective catalysts for the reduction of ketones, imines, and alkenes.

Polymerization: Early transition metal complexes (e.g., titanium, zirconium) with amidinate ligands (the deprotonated form of amidines) are known to be active catalysts for olefin polymerization.

Potential Metal Complexes and Their Applications

| Metal Center | Potential Ligand Type | Potential Catalytic Application |

| Palladium (Pd) | Monodentate or Bidentate N,N'-ligand | Suzuki and Heck cross-coupling reactions |

| Ruthenium (Ru) | Chiral this compound derivative | Asymmetric transfer hydrogenation of ketones |

| Zirconium (Zr) | Amidinate ligand | Olefin polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.